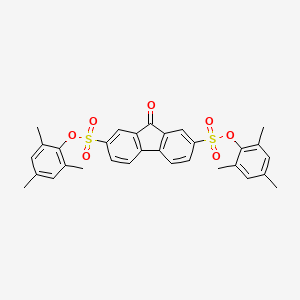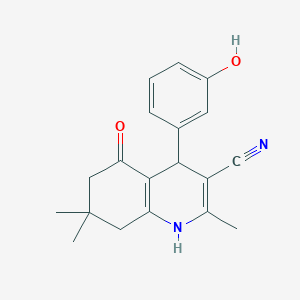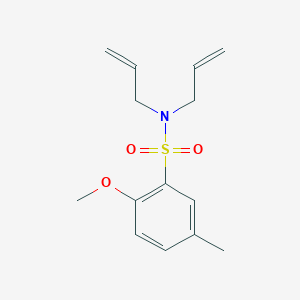
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate (DMFDS) is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has unique properties that make it useful in various applications.
Mécanisme D'action
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate works by binding to specific biological molecules and emitting fluorescence when excited by light. The fluorescence emitted by dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be detected using a fluorescence microscope or spectrofluorometer. The intensity of the fluorescence is proportional to the amount of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate bound to the biological molecule, allowing researchers to quantify the amount of the molecule present in a sample.
Biochemical and Physiological Effects:
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal function of biological molecules and does not cause toxicity or cell death at the concentrations used in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has several advantages for lab experiments. It is highly sensitive and specific, allowing researchers to detect small amounts of biological molecules in complex samples. It is also easy to use and can be incorporated into various experimental protocols. However, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has some limitations, including its high cost and the need for specialized equipment to detect fluorescence.
Orientations Futures
There are several future directions for the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in scientific research. One area of focus is the development of new dimesityl 9-oxo-9H-fluorene-2,7-disulfonate derivatives with improved properties, such as increased sensitivity and specificity. Another area of focus is the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in live-cell imaging to study the dynamics of biological molecules in real-time. Additionally, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be synthesized using a multi-step process that involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with mesitylene in the presence of a base. The resulting product is a yellow powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has been used extensively in scientific research as a fluorescent probe for detecting various biological molecules. It has been used to detect proteins, nucleic acids, and lipids in cells and tissues. dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has also been used to study the structure and function of biological membranes and to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGSPPDLKXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)

![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
